molecular formula C23H21N3O2 B14905937 LasR-IN-1

LasR-IN-1

Cat. No.: B14905937
M. Wt: 371.4 g/mol
InChI Key: VLQKDKCWXJQRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LasR-IN-1 involves multiple steps, starting with the preparation of benzimidazole derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

LasR-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further modified to enhance their biological activity .

Scientific Research Applications

LasR-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

LasR-IN-1 exerts its effects by inhibiting the LasR protein, a key regulator in the quorum sensing system of Pseudomonas aeruginosa. By binding to LasR, the compound prevents the activation of genes involved in biofilm formation, virulence factor production, and antibiotic resistance. This disruption of quorum sensing leads to reduced bacterial pathogenicity and biofilm formation .

Comparison with Similar Compounds

LasR-IN-1 is unique in its high potency and specificity for the LasR protein. Similar compounds include:

This compound stands out due to its strong inhibitory activity against Pseudomonas aeruginosa and its potential for therapeutic applications .

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

2-[4-(6-methyl-1H-benzimidazol-2-yl)phenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H21N3O2/c1-15-3-8-18(9-4-15)24-22(27)14-28-19-10-6-17(7-11-19)23-25-20-12-5-16(2)13-21(20)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

VLQKDKCWXJQRBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C

Origin of Product

United States

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